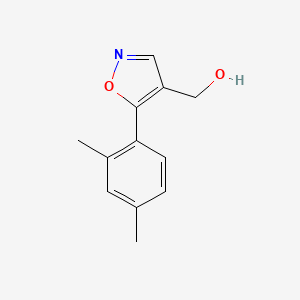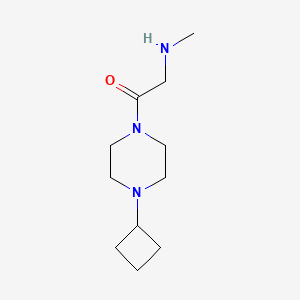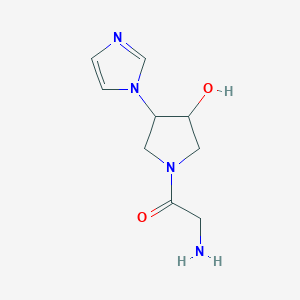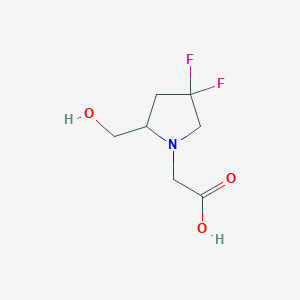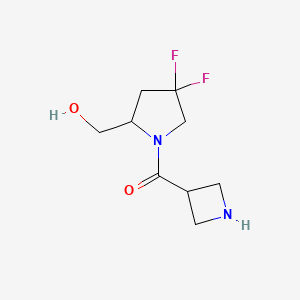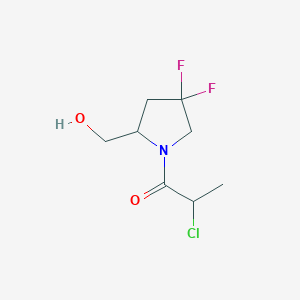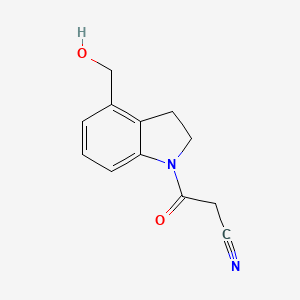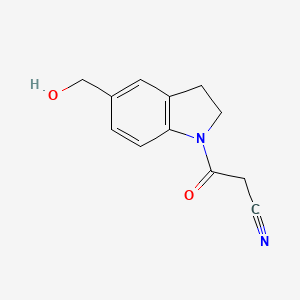![molecular formula C13H13N3O B1478440 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 283604-58-0](/img/structure/B1478440.png)
5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one
Vue d'ensemble
Description
5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that has been studied for its potential antineoplastic activity . It is synthesized from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through a process of ring opening and unexpected cyclization .
Synthesis Analysis
The synthesis of this compound involves a visible light-mediated process. This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of this compound . The scalability of the developed protocol is further demonstrated by a gram-scale synthesis and in vitro cytotoxicity assay .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a pyrrolo[1,2-a]quinoxaline core . Further details about the molecular structure can be found in the referenced literature .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the ring opening and cyclization of aryl cyclopropanes . This process is mediated by visible light and results in the formation of the pyrrolo[1,2-a]quinoxalin-4(5H)-one structure .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Approaches
Innovative synthetic routes have been developed for pyrrolo[1,2-a]quinoxaline derivatives, employing palladium-catalyzed cross-coupling reactions and cyclizations, showcasing efficient methods to construct these complex structures from simpler precursors. For instance, biologically active 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones were synthesized using a palladium-catalyzed sequential cross-coupling reaction and cyclization process, highlighting the versatility of these methodologies in creating pyrroloquinoxaline frameworks (Wang et al., 2013).
Eco-friendly Synthesis
Green synthetic approaches have been explored, such as the use of p-dodecylbenzene sulphonic acid (p-DBSA) as a catalyst for the synthesis of pyrrolo[1,2-a]quinoxalines, demonstrating the potential for eco-friendly catalysis in creating these compounds with high efficiency and under mild conditions (Carullo et al., 2021).
Biological Activities and Therapeutic Potential
Anticancer Properties
Some pyrrolo[1,2-a]quinoxalines have been identified for their anticancer properties, particularly targeting GPER-expressing breast cancer cells. The investigation into their antiproliferative activity suggests the potential of these compounds as scaffolds for developing anticancer agents (Carullo et al., 2021).
Neurotropic Activity
The neurotropic effects of pyrrolo[1,2-a]quinoxaline derivatives have been studied, revealing significant impacts on motor activity in animal models. This highlights their potential utility in exploring novel treatments for neurological disorders (Zaliznaya et al., 2020).
Serotonin Receptor Antagonism
Novel 1H-pyrrolo[3,2-c]quinoline derivatives, structurally similar to pyrrolo[1,2-a]quinoxalines, have shown potent antagonism at serotonin 5-HT6 receptors, suggesting their application in treating cognitive disorders associated with Alzheimer's disease (Grychowska et al., 2016).
Orientations Futures
The future directions for research on 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one could include further exploration of its antineoplastic activity , as well as continued development of efficient synthesis methods . Additionally, more research is needed to fully understand its mechanism of action and to determine its physical and chemical properties.
Mécanisme D'action
Target of Action
It is known that this compound possesses good antineoplastic activity , suggesting that it may interact with targets involved in cell proliferation and survival.
Mode of Action
The antineoplastic activity suggests that it may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death
Biochemical Pathways
Given its antineoplastic activity, it is likely that this compound impacts pathways related to cell growth and division
Result of Action
The primary result of the action of 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is its antineoplastic activity
Propriétés
IUPAC Name |
5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-7-9-16-11-5-2-1-4-10(11)15-8-3-6-12(15)13(16)17/h1-6,8H,7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTCZKKTHYFEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=CC=C3C(=O)N2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)
